

Application Notes and Protocols for the Synthesis of 1-(4-Nitrophenyl)cyclopentanecarbonitrile

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)cyclopentanecarbonitrile

Cat. No.: B1308643

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This document provides a comprehensive guide for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile, an important intermediate in the development of various pharmaceutical compounds. The protocol detailed below is based on the well-established phase-transfer-catalyzed cycloalkylation of an activated methylene group.

Overview

The synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile is achieved through the reaction of 4-nitrophenylacetonitrile with 1,4-dibromobutane. This reaction proceeds via a nucleophilic substitution mechanism under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between reactants in different phases (solid-liquid or liquid-liquid). A quaternary ammonium salt is typically employed as the phase-transfer catalyst. The electron-withdrawing nitro group on the phenyl ring enhances the acidity of the benzylic protons, facilitating the initial deprotonation step.

Reaction Scheme:

Materials and Methods

Materials

Reagent/Solvent	Formula	M.W.	CAS No.	Purity	Supplier
4-Nitrophenylacetonitrile	C ₈ H ₆ N ₂ O ₂	162.15	555-21-5	≥98%	Sigma-Aldrich
1,4-Dibromobutane	C ₄ H ₈ Br ₂	215.91	110-52-1	≥99%	Sigma-Aldrich
Sodium Hydroxide	NaOH	40.00	1310-73-2	≥97%	Fisher Scientific
Benzyltriethylammonium Chloride	C ₁₃ H ₂₂ ClN	227.77	56-37-1	≥98%	Sigma-Aldrich
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	60-29-7	Anhydrous	Fisher Scientific
Dichloromethane	CH ₂ Cl ₂	84.93	75-09-2	ACS Grade	Fisher Scientific
Magnesium Sulfate	MgSO ₄	120.37	7487-88-9	Anhydrous	Fisher Scientific
Brine	NaCl (aq)	-	-	Saturated	-

Equipment

- 100 mL two-necked, round-bottomed flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Thermometer or temperature probe
- Dropping funnel

- Separatory funnel (250 mL)
- Rotary evaporator
- Column chromatography setup
- Standard laboratory glassware

Experimental Protocol

This protocol is adapted from a similar synthesis of 1-phenylcyclopentane-1-carbonitrile[1].

3.1 Reaction Setup

- Equip a 100 mL two-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and a thermometer.
- To the flask, add 4-nitrophenylacetonitrile (8.11 g, 50 mmol, 1.0 equiv), benzyltriethylammonium chloride (1.14 g, 5 mmol, 0.1 equiv), and 25 mL of a 50% (w/v) aqueous sodium hydroxide solution.

3.2 Reaction Procedure

- With vigorous stirring, add 1,4-dibromobutane (7.2 mL, 60 mmol, 1.2 equiv) dropwise to the mixture at room temperature.
- After the addition is complete, heat the reaction mixture to an internal temperature of 70 °C.
- Maintain vigorous stirring and heating for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3.3 Work-up and Purification

- After 24 hours, cool the reaction mixture to room temperature.
- Add 50 mL of water to the flask and transfer the mixture to a 250 mL separatory funnel.
- Extract the aqueous layer with diethyl ether (2 x 60 mL).

- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
- Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-(4-nitrophenyl)cyclopentanecarbonitrile.

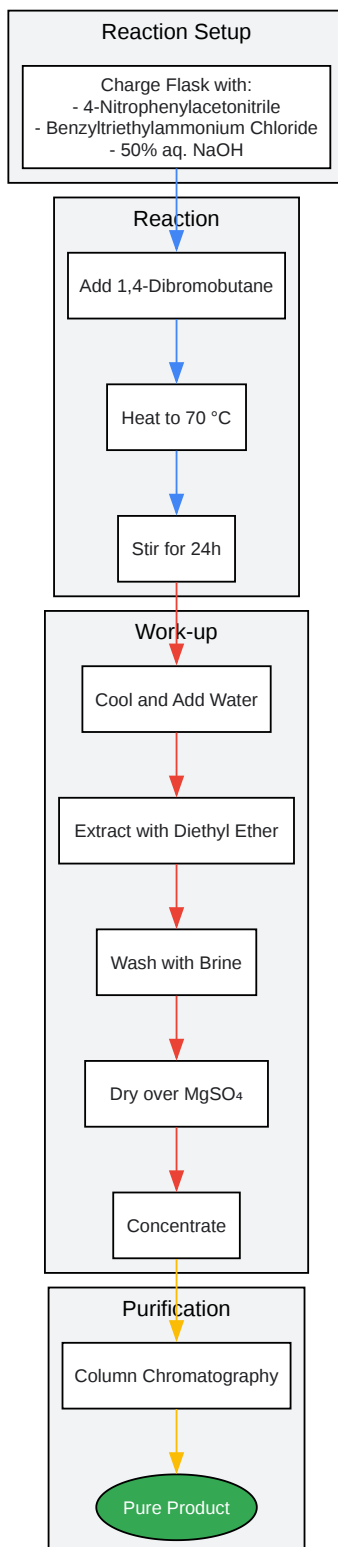
Data Summary

Parameter	Value	Reference/Note
Reactant	4-Nitrophenylacetonitrile	
Moles	50 mmol	
Reagent	1,4-Dibromobutane	
Moles	60 mmol	
Catalyst	Benzyltriethylammonium Chloride	
Mole %	10 mol%	
Base	50% aq. NaOH	
Temperature	70 °C	
Reaction Time	24 h	
Theoretical Yield	10.81 g	
Expected Purity	≥95%	After chromatography[2]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	[2]
Molecular Weight	216.24 g/mol	[2]

Visualizations

Experimental Workflow

Synthesis of 1-(4-Nitrophenyl)cyclopentanecarbonitrile

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Caption: Step-by-step workflow for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile.

Safety Precautions

- 4-Nitrophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- 1,4-Dibromobutane: Causes skin and eye irritation. Handle in a well-ventilated fume hood.
- Sodium Hydroxide (50% aq.): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
- Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry: To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., $-\text{C}\equiv\text{N}$, $-\text{NO}_2$).
- Melting Point: For comparison with literature values.

This protocol provides a reliable method for the laboratory-scale synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile. Adjustments to scale, reaction time, and purification methods may be necessary depending on specific experimental requirements.

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